molecular formula C20H23N5O2 B2879151 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034499-59-5

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2879151
CAS No.: 2034499-59-5
M. Wt: 365.437
InChI Key: OPVPAIYYGSCMDF-UHFFFAOYSA-N
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Description

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a pyrrolidine ring, and a pyrazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazine Derivative: The pyrazine ring can be constructed via the condensation of appropriate diamines with diketones, followed by functional group modifications to introduce the dimethylamino group.

    Coupling Reactions: The indole and pyrazine derivatives are then coupled using a pyrrolidine linker. This step often involves nucleophilic substitution reactions where the pyrazine derivative is reacted with a pyrrolidine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(pyrrolidin-1-yl)propyl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the pyrazine ring.

    1-(3-(dimethylamino)propyl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the pyrrolidine ring.

Uniqueness

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to the presence of both the pyrazine and pyrrolidine rings, which can confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24(2)18-11-21-12-19(23-18)27-15-7-8-25(13-15)20(26)9-14-10-22-17-6-4-3-5-16(14)17/h3-6,10-12,15,22H,7-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVPAIYYGSCMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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